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Cat. No.: B1663776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
ZD 2138, also known as ICI D2138, is a potent and selective, orally active non-redox inhibitor

of 5-lipoxygenase (5-LOX). Developed by ICI Pharmaceuticals (later AstraZeneca), it

represented a significant advancement in the pursuit of novel anti-inflammatory agents

targeting the leukotriene pathway. While its clinical development for asthma and rheumatoid

arthritis was ultimately discontinued, the discovery and preclinical evaluation of ZD 2138
provide valuable insights into the pharmacology of 5-LOX inhibitors and the chemical space for

designing such molecules. This document provides an in-depth technical overview of the

discovery, proposed synthesis, and biological activity of ZD 2138.

Discovery and Rationale
The discovery of ZD 2138 was driven by the understanding that leukotrienes, particularly LTB4

and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation and

allergic responses.[1] These eicosanoids are produced from arachidonic acid via the 5-

lipoxygenase pathway and are implicated in the pathophysiology of a range of inflammatory

conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

ZD 2138 was designed as a non-redox inhibitor of 5-LOX, a class of inhibitors that do not

interact with the enzyme's active site iron atom. This was a deliberate strategy to avoid the

potential for off-target effects and toxicity associated with some redox-active and iron-chelating
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5-LOX inhibitors.[1] The primary goal was to develop a potent and selective inhibitor with good

oral bioavailability and a favorable safety profile.

Synthesis Pathway
While a detailed, step-by-step synthesis protocol for ZD 2138 is not publicly available in a

single source, a plausible synthetic route can be constructed based on known chemical

transformations and the synthesis of its precursors and analogous compounds. The proposed

pathway involves the synthesis of two key intermediates, 3-(1-hydroxy-1-

methylethyl)benzenesulfonyl chloride and N-(4-fluoro-3-phenoxyphenyl)-2-methoxyethylamine,

followed by their condensation.

Proposed Synthetic Workflow
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Synthesis of Intermediate A Synthesis of Intermediate B Final Condensation

3-Acetylbenzenesulfonyl chloride

3-(1-Hydroxy-1-methylethyl)benzenesulfonyl chloride (Intermediate A)

Grignard Reaction

Methylmagnesium bromide 4-Fluoro-3-phenoxyaniline

N-(4-Fluoro-3-phenoxyphenyl)-2-methoxyacetamide

Acylation

2-Methoxyacetyl chloride

N-(4-Fluoro-3-phenoxyphenyl)-2-methoxyethylamine (Intermediate B)

Reduction

Lithium aluminum hydride

Intermediate A

ZD 2138

Sulfonamide formation (in the presence of a base)

Intermediate B
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Prepare test compound dilutions

Incubate 5-LOX enzyme with test compound or vehicle

Initiate reaction with arachidonic acid

Stop reaction after a defined time

Quantify leukotriene production (e.g., LTB4 by EIA/LC-MS)

Calculate % inhibition and IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ZD 2138: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663776#zd-2138-discovery-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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